molecular formula C14H21NO5S B5318612 3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid

3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid

Cat. No. B5318612
M. Wt: 315.39 g/mol
InChI Key: WJYKOOHNBKGXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid, also known as DPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPMA is a sulfonamide derivative that has been synthesized through a multi-step process, and its properties and effects have been studied extensively.

Scientific Research Applications

3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its potential as an anti-inflammatory agent, as well as for its effects on cancer cells. In agriculture, this compound has been studied for its potential as a herbicide, while in materials science, this compound has been investigated for its potential as a liquid crystal material.

Mechanism of Action

The mechanism of action of 3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory effects. This compound has also been shown to bind to and activate certain receptors in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer effects. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which contribute to the inflammatory response. This compound has also been shown to reduce pain in animal models of inflammation and neuropathic pain. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of certain receptors.

Advantages and Limitations for Lab Experiments

3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized properties. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Careful handling and dosing are required to ensure accurate and safe results in lab experiments.

Future Directions

There are several future directions for the study of 3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid, including further investigation of its anti-inflammatory and analgesic effects, as well as its potential as a cancer treatment. This compound may also have applications in other fields, such as materials science and agriculture, which warrant further investigation. Additionally, the development of new synthesis methods for this compound may improve its purity and yield, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid involves several steps, including the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with dipropylamine to form the amide intermediate. The amide intermediate is then reacted with sodium sulfite to form this compound. The purity of this compound can be improved through recrystallization or chromatography techniques.

properties

IUPAC Name

3-(dipropylsulfamoyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-4-8-15(9-5-2)21(18,19)13-10-11(14(16)17)6-7-12(13)20-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYKOOHNBKGXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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